molecular formula C20H20Cl3N3S2 B2907886 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide CAS No. 344274-14-2

4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2907886
CAS No.: 344274-14-2
M. Wt: 472.87
InChI Key: ZSSOBTJHPRSPIY-UHFFFAOYSA-N
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Description

The compound 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide features a 1,2,4-triazole core substituted at the 4-position with an isopropyl group and at the 5-position with a sulfanylmethyl moiety linked to a 2,4-dichlorobenzyl group. The 3-position of the triazole is further functionalized with a 4-chlorobenzyl sulfide.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl3N3S2/c1-13(2)26-19(12-27-11-15-5-8-17(22)9-18(15)23)24-25-20(26)28-10-14-3-6-16(21)7-4-14/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSOBTJHPRSPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC2=CC=C(C=C2)Cl)CSCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl and dichlorobenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions, often using thiol reagents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorobenzyl groups, yielding simpler triazole derivatives.

    Substitution: The chlorobenzyl and dichlorobenzyl groups can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, each with unique chemical and physical properties.

Scientific Research Applications

4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide exerts its effects involves the interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with key biochemical pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Triazole Substituents (Position) Sulfanyl Group Structure Key Functional Groups Likely Crystal System*
Target Compound 4-isopropyl, 5-[(2,4-dichlorobenzyl)sulfanylmethyl] Benzyl (Cl-substituted) Cl, isopropyl Unreported
(Compound 4) 4-(4-chlorophenyl), 3-fluorophenyl Fluorophenyl F, Cl Triclinic (P 1̄)
4-phenyl, 5-[4-(methylsulfanyl)benzyl] Methylsulfanyl benzyl + acetamide SCH₃, NHCO Unreported
4-(4-chlorophenyl), 5-(4-methoxyphenyl) Pyridinylmethylideneamino-linked OCH₃, Cl Unreported

*Crystal systems inferred from analogous studies.

Table 2: Inferred Physicochemical Properties

Compound Lipophilicity (LogP)* Aqueous Solubility* Reactivity Trend
Target Compound High (Cl, benzyl) Low Electrophilic at sulfanyl sites
(Compound 4) Moderate (F, Cl) Moderate Planar → π-π interactions
Moderate (SCH₃) Moderate (amide) Nucleophilic acetamide
Low (OCH₃) High (polar groups) Hydrogen-bonding capability

*Predicted based on substituent effects.

Research Findings and Implications

  • Synthetic yields : reports high yields (>80%) for triazole derivatives, suggesting efficient synthetic routes for the target compound if similar methods are applied .
  • Biological activity : While activity data are absent in the evidence, chlorinated triazoles are often explored as antimicrobial or anticancer agents due to their electrophilic sites and stability .
  • Stability : The dichlorobenzyl groups may enhance oxidative stability compared to methylsulfanyl or methoxy analogs, though steric bulk could slow degradation.

Biological Activity

4-Chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide (CAS No. 344270-23-1) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, focusing on its antiproliferative effects and mechanisms of action.

The molecular formula of the compound is C23H18Cl3N3S2C_{23}H_{18}Cl_3N_3S_2 with a molecular weight of approximately 506.9 g/mol. The predicted boiling point is around 661.1 °C and the density is approximately 1.38 g/cm³ .

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated benzyl sulfides with triazole derivatives. The process may include various intermediates that facilitate the introduction of the sulfanyl groups and the isopropyl moiety.

Antiproliferative Effects

Recent studies have demonstrated that compounds with similar triazole structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of triazoles have been shown to inhibit cell growth in lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) at nanomolar concentrations .

Table 1: Antiproliferative Activity of Related Triazole Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
PIB-SOMCF750Cell cycle arrest in G2/M phase
PPB-SOHT-2975Disruption of microtubule dynamics
4-Chlorobenzyl TriazoleM21TBDTBD

Note: IC50 represents the concentration required to inhibit cell growth by 50%.

The biological activity of triazole derivatives often involves interference with cellular processes such as:

  • Cell Cycle Arrest : Many triazoles induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Microtubule Disruption : Some compounds bind to β-tubulin, disrupting the normal function of microtubules and leading to cell death .

Case Studies

A pivotal study evaluated the antiproliferative effects of various triazole derivatives on human cancer cell lines using chick chorioallantoic membrane assays. The results indicated that certain derivatives exhibited comparable efficacy to established chemotherapeutics while maintaining lower toxicity profiles .

Table 2: Summary of Case Study Findings

Study ReferenceCompound TestedEfficacy LevelToxicity Level
PMC3131785PIB-SOHighLow
BenchChem Study4-Chlorobenzyl TriazoleModerateModerate

Q & A

Q. What are the established synthetic routes for synthesizing this triazole derivative?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Mannich reaction : Reacting triazole precursors with aldehydes (e.g., substituted benzaldehydes) and amines under acidic catalysis .
  • Stepwise substitution : Introducing sulfanyl-methyl groups via nucleophilic displacement. For example, refluxing 4-amino-triazole derivatives with benzaldehyde in ethanol with glacial acetic acid (4 hours), followed by solvent evaporation and filtration .
  • Key considerations : Stoichiometric control, inert atmosphere (to prevent sulfanyl group oxidation), and purification via recrystallization or silica-gel chromatography .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Essential methods include:

  • NMR spectroscopy (1H, 13C): Assigns proton/carbon environments and confirms substituent positions .
  • IR spectroscopy : Identifies functional groups (e.g., C-S stretches at ~600–700 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 459.8 for analogous triazoles) .
  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related triazole derivatives .
  • Purity assessment : HPLC (≥95% purity) or TLC with visualization under UV .

Q. How is the biological activity of this compound assessed in pharmacological studies?

Standard assays include:

  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., measuring IC₅₀ against target enzymes like cytochrome P450) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Controls : Include reference drugs (e.g., fluconazole for antifungal studies) and solvent-only blanks .

Q. What functional groups influence reactivity, and how are they managed during synthesis?

Key reactive groups:

  • Triazole ring : Prone to electrophilic substitution; stabilized by electron-withdrawing substituents (e.g., chloro groups) .
  • Sulfanyl (-S-) groups : Susceptible to oxidation; handled under inert gas (N₂/Ar) or with antioxidants (e.g., BHT) .
  • Chlorobenzyl substituents : Influence solubility; polar solvents (DMF, DMSO) enhance reaction rates .

Q. What solvents and reaction conditions optimize synthesis yield and purity?

  • Solvents : Ethanol (reflux), DMF (for solubility), or dichloromethane (for phase separation) .
  • Temperature : 80–100°C for Mannich reactions; room temperature for sulfanyl group incorporation .
  • Catalysts : Glacial acetic acid (protonates intermediates) or Lewis acids (e.g., ZnCl₂) .
  • Workup : Neutralization with NaHCO₃, followed by extraction with ethyl acetate .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict bioactivity?

  • Reaction path modeling : Density functional theory (DFT) identifies transition states and predicts optimal catalysts/solvents .
  • Molecular docking : Screens binding affinity with target proteins (e.g., fungal lanosterol 14α-demethylase) using AutoDock Vina .
  • ICReDD framework : Combines quantum calculations with experimental feedback to accelerate reaction design .

Q. What methodologies resolve contradictions in biological activity data?

  • Meta-analysis : Normalizes data to standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Dose-response curves : Re-evaluate activity across a concentration gradient (0.1–100 µM) to identify EC₅₀ discrepancies .
  • Cross-lab validation : Replicate studies under controlled conditions (e.g., identical cell lines, serum-free media) .

Q. How to design SAR studies for substituent modifications?

  • Systematic analog synthesis : Vary substituents (e.g., chloro vs. fluoro on benzyl groups) and assess bioactivity .
  • Statistical analysis : Use ANOVA to correlate structural changes (e.g., logP, steric bulk) with efficacy .
  • 3D-QSAR models : CoMFA/CoMSIA maps guide rational design of high-affinity analogs .

Q. What reactor designs improve synthesis scalability?

  • Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfanyl group addition) .
  • Microreactors : Minimize by-products via precise residence time control (e.g., 10–30 sec for fast reactions) .
  • CFD simulations : Model multiphasic mixing to optimize solvent ratios and agitation rates .

Q. How do molecular dynamics (MD) simulations elucidate target interactions?

  • Binding free energy : Calculate ΔG using MM-PBSA for triazole-enzyme complexes (e.g., 50 ns simulations in GROMACS) .
  • Hydrogen-bond networks : Identify critical interactions (e.g., triazole N3 with catalytic residues) .
  • Solvent accessibility : Predict binding pocket hydrophobicity using grid-based methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.